1,10-Phenanthroline-4-carbaldehyde

Descripción general

Descripción

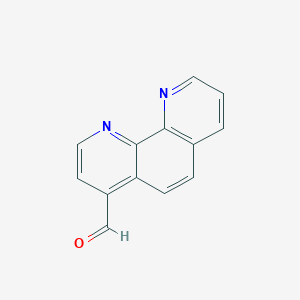

1,10-Phenanthroline-4-carbaldehyde is a chemical compound with the molecular formula C13H8N2O. It is a derivative of phenanthroline, a heterocyclic aromatic organic compound, and features an aldehyde group at the 4-position of the phenanthroline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction typically takes place under acidic conditions and requires careful control of temperature to avoid over-oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complexation

The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals. The aldehyde group may participate in secondary interactions or remain pendant, depending on reaction conditions.

Key findings:

-

Iron complexes exhibit reversible redox activity, making them candidates for electrochemical applications .

-

Palladium complexes derived from halo-phenanthrolines enable C–C bond formation under mild conditions .

Schiff Base Formation

The aldehyde group reacts with primary amines to form imine linkages, critical for synthesizing bioactive compounds.

| Amine Type | Conditions | Application | References |

|---|---|---|---|

| Aromatic amines | Methanol, reflux | Anticancer agents (e.g., tumoricidal activity against HepG2 cells) |

Example reaction:

Electrochemical and Photochemical Activity

The compound’s extended π-system and redox-active nature enable unique photophysical properties.

Hydrolysis and Stability

While not directly reported for the aldehyde derivative, related phenanthroline esters/nitriles hydrolyze under alkaline or acidic conditions:

| Substrate | Conditions | Product | References |

|---|---|---|---|

| 4,7-Dichloro-1,10-phenanthroline-5-carbonitrile | NaOH/H₂O | Oxo-pyrrolophenanthrolinone (37% yield) |

Key Challenges and Research Gaps

-

Direct studies on oxidation/reduction of the aldehyde group are absent in peer-reviewed literature.

-

Most synthetic applications focus on halo- or cyano-phenanthrolines rather than the aldehyde derivative.

Aplicaciones Científicas De Investigación

Chemical Applications

Coordination Chemistry

1,10-Phenanthroline-4-carbaldehyde serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are extensively studied for their catalytic, magnetic, and electronic properties. The compound's ability to coordinate with transition metals enhances its utility in synthesizing metal complexes used in catalysis and materials science.

Comparison of Ligands

| Ligand Type | Stability | Applications |

|---|---|---|

| 1,10-Phenanthroline | High | Catalysis, sensors |

| 2,9-Dimethyl-1,10-phenanthroline | Moderate | Photovoltaics |

| 2,9-Diphenyl-1,10-phenanthroline | High | Drug delivery systems |

Biological Applications

Fluorescent Probes

In biological research, this compound is utilized as a fluorescent probe for detecting metal ions within biological systems. Its ability to form stable complexes with metal ions allows researchers to study metal ion homeostasis and transport within cells. This property has been particularly useful in understanding cellular mechanisms and developing diagnostic tools.

Case Study: Metal Ion Detection

A study demonstrated the efficacy of this compound in detecting copper ions in living cells. The compound exhibited a significant fluorescence increase upon binding to Cu²⁺ ions, allowing for real-time monitoring of copper levels in cellular environments .

Medicinal Applications

Antitumor Activity

Research has indicated that derivatives of this compound possess notable cytotoxic properties against various cancer cell lines. For instance, compounds derived from this aldehyde have shown selective cytotoxicity against prostate (PC-3) and cervical (HeLa) cancer cells while sparing normal cell lines .

Table: Cytotoxicity Data of Derivatives

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| PhenDC3 | 18 | PC-3 |

| PTM | 16.25 | HeLa |

| PIB | 15.10 | MCF-7 |

These findings suggest that the compound can be further explored for developing novel antitumor agents.

Industrial Applications

Synthesis of Dyes and Pigments

In industrial settings, this compound is employed in the synthesis of dyes and pigments due to its unique chemical properties. Its ability to act as a building block facilitates the production of various chemical products that are essential in textile and paint industries.

Mecanismo De Acción

The mechanism by which 1,10-Phenanthroline-4-carbaldehyde exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming complexes with metal ions through coordination bonds

In biological systems, the compound functions as a fluorescent probe by forming stable complexes with metal ions. The fluorescence properties of these complexes are used to detect and quantify metal ions in biological samples.

Comparación Con Compuestos Similares

1,10-Phenanthroline

2,9-Dimethyl-1,10-phenanthroline

2,9-Diphenyl-1,10-phenanthroline

These compounds share the phenanthroline core structure but differ in their substituents, leading to variations in their chemical behavior and applications.

Actividad Biológica

1,10-Phenanthroline-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and its potential as a therapeutic agent based on recent research findings.

This compound is a derivative of phenanthroline, a heterocyclic compound known for its ability to chelate metal ions. The aldehyde group enhances its reactivity and biological interactions. The compound exhibits dual mechanisms of action, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties. For instance, it has been shown to inhibit the metallopeptidase secreted by Phialophora verrucosa, a pathogen responsible for chromoblastomycosis. The minimum inhibitory concentration (MIC) was determined to be 0.8 µg/ml, indicating a potent fungistatic effect that also induces morphological changes in the fungus .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it can inhibit cancer cell proliferation effectively. In vitro assays have shown that derivatives of 1,10-phenanthroline can induce apoptosis in cancer cells through mechanisms similar to other known antitumor agents .

Case Studies and Research Findings

- Cytotoxicity Assays : A study assessed the cytotoxic effects of 1,10-phenanthroline derivatives on human cancer cell lines including PC-3 (prostate), HeLa (cervical), and MCF-7 (breast). The IC50 values ranged from 15 to 30 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : The compound’s mechanism involves the induction of autophagy in macrophages, which enhances its efficacy against drug-resistant strains of Mycobacterium tuberculosis. This is particularly relevant given the rise of antibiotic resistance .

- Metal Complexes : Complexes formed with transition metals such as copper and palladium have shown enhanced biological activity compared to the free ligand. These metal complexes have been reported to exhibit potent anticancer effects, with IC50 values lower than those of traditional chemotherapeutics like cisplatin .

Comparative Analysis of Biological Activity

| Activity | IC50 Value | Cell Line/Organism | Effect |

|---|---|---|---|

| Antifungal | 0.8 µg/ml | Phialophora verrucosa | Inhibition of growth |

| Anticancer (Breast Cancer) | 15.10 μM | MCF-7 | Induction of apoptosis |

| Anticancer (Prostate Cancer) | 17.55 μM | PC-3 | Induction of apoptosis |

| Antimycobacterial | Not specified | Mycobacterium tuberculosis | Induction of autophagy |

Propiedades

IUPAC Name |

1,10-phenanthroline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-5-7-15-13-11(10)4-3-9-2-1-6-14-12(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDVGMUYWAEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562935 | |

| Record name | 1,10-Phenanthroline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-30-1 | |

| Record name | 1,10-Phenanthroline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.